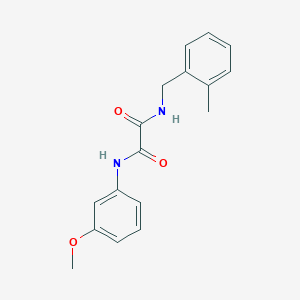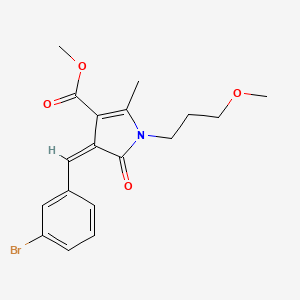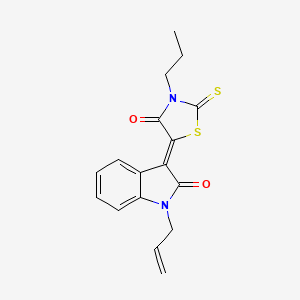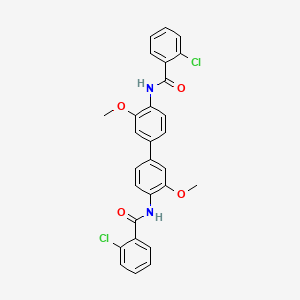
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide)
描述
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-chlorobenzamide), commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BML-210 is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. In
作用机制
BML-210 exerts its biological effects by binding to the DNA-binding domain of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory genes. BML-210 also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. The neuroprotective effects of BML-210 are thought to be due to its ability to inhibit the formation of amyloid-beta peptide, a key player in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BML-210 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, BML-210 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and repair. BML-210 has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Furthermore, BML-210 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of BML-210 is its high purity and stability, which makes it suitable for use in various lab experiments. BML-210 is also relatively easy to synthesize, which allows for large-scale production. However, one limitation of BML-210 is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, BML-210 has not been extensively studied in vivo, which may limit its potential therapeutic applications.
未来方向
There are several potential future directions for the study of BML-210. One area of research could focus on the development of more soluble analogs of BML-210 that could be used in a wider range of experiments. Another area of research could focus on the in vivo effects of BML-210, which could provide valuable insights into its potential therapeutic applications. Additionally, the development of BML-210 as a drug candidate for the treatment of various diseases could be explored further.
科学研究应用
BML-210 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. BML-210 has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. BML-210 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in various cancer cell lines. Additionally, BML-210 has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O4/c1-35-25-15-17(11-13-23(25)31-27(33)19-7-3-5-9-21(19)29)18-12-14-24(26(16-18)36-2)32-28(34)20-8-4-6-10-22(20)30/h3-16H,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKHJIVJNRBREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(2-chlorobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4735500.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4735508.png)
![5-(4-chlorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4735509.png)
![3-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide](/img/structure/B4735520.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4735530.png)
![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4735538.png)
![4-chloro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4735539.png)
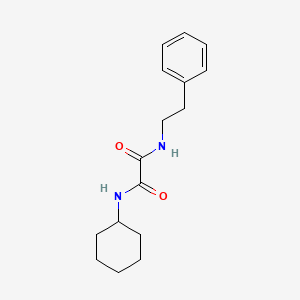
![2-[(3,4-diethoxyphenyl)acetyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4735550.png)
